molecular formula C13H19NO2 B14518238 4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol CAS No. 62518-70-1

4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol

Cat. No.: B14518238
CAS No.: 62518-70-1
M. Wt: 221.29 g/mol
InChI Key: NYKVKSVEFSQEFM-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a piperidine moiety. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol typically involves the reaction of a piperidine derivative with a benzene ring substituted with hydroxyl groups. One common method includes the nucleophilic substitution reaction where the piperidine moiety is introduced to the benzene ring under basic conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These processes may include protection and deprotection steps to manage the reactivity of hydroxyl groups and the piperidine moiety .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol is unique due to the presence of both the piperidine moiety and the dihydroxybenzene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

62518-70-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(2-piperidin-1-ylethyl)benzene-1,2-diol

InChI

InChI=1S/C13H19NO2/c15-12-5-4-11(10-13(12)16)6-9-14-7-2-1-3-8-14/h4-5,10,15-16H,1-3,6-9H2

InChI Key

NYKVKSVEFSQEFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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